

In-Depth Technical Guide to 6-(Trifluoromethyl)indoline (CAS: 181513-29-1)

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)indoline

Cat. No.: B071738

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic applications of **6-(Trifluoromethyl)indoline**. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

6-(Trifluoromethyl)indoline is a substituted indoline molecule. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[1]

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)indoline

Property	Value	Source(s)
CAS Number	181513-29-1	[2]
Molecular Formula	C ₉ H ₈ F ₃ N	[2]
Molecular Weight	187.16 g/mol	[2]
IUPAC Name	6-(trifluoromethyl)-2,3-dihydro-1H-indole	ChemScene
Synonyms	6-TRIFLUOROMETHYL-2,3-DIHYDRO-1H-INDOLE	[2]
Appearance	White to light yellow solid	ChemicalBook
Boiling Point	221.4 ± 40.0 °C (Predicted)	ChemicalBook
Density	1.264 ± 0.06 g/cm ³ (Predicted)	ChemicalBook
pKa	4.10 ± 0.20 (Predicted)	ChemicalBook
Storage Temperature	2-8°C, protect from light	ChemicalBook

Safety and Handling

6-(Trifluoromethyl)indoline is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Safety and Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity, Oral (Category 4)	Warning	H302: Harmful if swallowed	
Skin Irritation (Category 2)	Warning	H315: Causes skin irritation	
Eye Irritation (Category 2A)	Warning	H319: Causes serious eye irritation	
STOT - Single Exposure (Category 3)	Warning	H335: May cause respiratory irritation	
Hazardous to the aquatic environment, long-term (Chronic, Category 2)	(none)	H411: Toxic to aquatic life with long lasting effects	

Precautionary Statements:

- Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P280 (Wear protective gloves/ eye protection/ face protection).
- Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P391 (Collect spillage).
- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

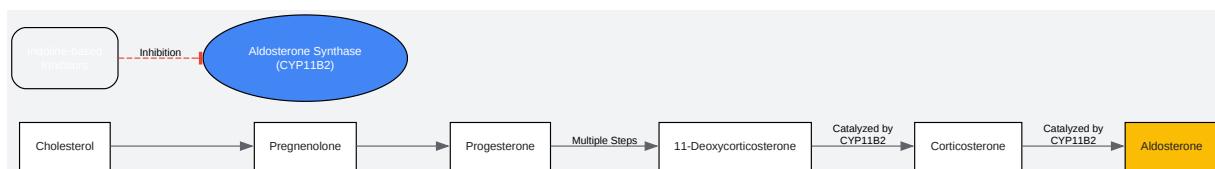
Applications in Drug Development

6-(Trifluoromethyl)indoline serves as a critical starting material for the synthesis of complex heterocyclic compounds with significant pharmacological activity. Its trifluoromethyl-substituted

indoline core is a feature in molecules designed to inhibit key biological targets.

Aldosterone Synthase (CYP11B2) Inhibitors

Pathologically elevated levels of aldosterone are linked to cardiovascular diseases like hypertension and heart failure.^[3] Aldosterone synthase (CYP11B2), a cytochrome P450 enzyme, is responsible for the final step in aldosterone biosynthesis.^[3] Selective inhibition of CYP11B2 is a promising therapeutic strategy.^[3] Various indoline-based compounds have been developed as potent and selective CYP11B2 inhibitors, and **6-(trifluoromethyl)indoline** is a key precursor for such molecules.^[3]



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Aldosterone synthesis pathway and the inhibitory action of indoline derivatives.

Dengue Virus (DENV) Inhibitors

Dengue fever is a major global health concern with no specific antiviral treatments available.^[1] Research has focused on developing small molecules that can inhibit viral replication. Substituted indoline derivatives have been identified as potent inhibitors of dengue virus replication.^[1] **6-(Trifluoromethyl)indoline** is explicitly cited in patent literature as a starting material for the synthesis of these antiviral compounds.^[1]

Experimental Protocols

The primary reaction involving **6-(Trifluoromethyl)indoline** in synthetic workflows is the functionalization of the nitrogen atom, typically through acylation or alkylation, to build more complex molecules.

Example Protocol: N-Acylation for the Synthesis of a Dengue Virus Inhibitor Intermediate

The following protocol is adapted from patent EP 3 436 437 B1, describing the synthesis of 2-(4-chlorophenyl)-1-(6-(trifluoromethyl)indolin-1-yl)ethan-1-one, an intermediate for a dengue virus inhibitor.[\[1\]](#)

Reaction Scheme:

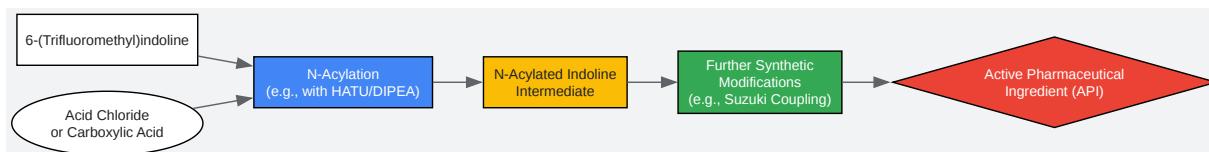
Materials:

- **6-(Trifluoromethyl)indoline** (CAS: 181513-29-1)
- 2-(4-chlorophenyl)acetic acid
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide)
- Water
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of **6-(trifluoromethyl)indoline** (3 g, 16.0 mmol) in DMF (75 mL), add 2-(4-chlorophenyl)acetic acid (3.53 g, 20.8 mmol).
- Add HATU (9.1 g, 24.0 mmol) and diisopropylethylamine (7.95 mL, 48.1 mmol) to the mixture.
- Stir the reaction mixture at room temperature for 12 hours.
- Upon completion, add water to the reaction mixture to precipitate the product.

- Filter the precipitate and collect the solid residue.
- The crude product can be further purified by methods such as recrystallization or column chromatography as needed for subsequent steps.



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Generalized workflow for drug synthesis using **6-(Trifluoromethyl)indoline**.

Conclusion

6-(Trifluoromethyl)indoline (CAS: 181513-29-1) is a valuable and versatile intermediate for drug discovery and development. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it an attractive scaffold for creating potent and selective inhibitors for various therapeutic targets, including aldosterone synthase and dengue virus proteins. Proper safety precautions are essential when handling this compound. The synthetic protocols, particularly N-acylation, provide a robust foundation for its incorporation into complex molecular architectures, paving the way for the development of next-generation therapeutics.

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